3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}-1-azabicyclo[2.2.2]octane
Description
Properties
IUPAC Name |
3-[4-(trifluoromethyl)pyrimidin-2-yl]oxy-1-azabicyclo[2.2.2]octane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O/c13-12(14,15)10-1-4-16-11(17-10)19-9-7-18-5-2-8(9)3-6-18/h1,4,8-9H,2-3,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDPPWQHTMZQKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=NC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}-1-azabicyclo[2.2.2]octane typically involves multiple steps, starting with the preparation of the pyrimidine ring followed by the introduction of the trifluoromethyl group. The final step involves the formation of the azabicyclo[2.2.2]octane structure. Common reagents used in these reactions include trifluoromethylating agents, pyrimidine derivatives, and various catalysts to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Nucleophilic Substitution for Ether Formation
The azabicyclo ring may undergo functionalization to introduce a leaving group (e.g., mesylate or tosylate), which reacts with the pyrimidine alcohol to form the ether. For example:
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Azabicyclo hydroxylation : A hydroxyl group is introduced on the azabicyclo ring via oxidation or substitution.
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Leaving group installation : Conversion to a mesylate or tosylate using reagents like mesyl chloride.
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Nucleophilic attack : Reaction with the pyrimidine alcohol to form the ether linkage .
Mitsunobu Reaction for Coupling
If the azabicyclo ring and pyrimidine moieties both have hydroxyl groups, the Mitsunobu reaction can be employed:
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Reagents : DEAD (diethyl azodicarboxylate) and tributyltin hydride.
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Outcome : Formation of the ether bond with inversion of stereochemistry .
Trifluoromethyl Group Installation
The 4-trifluoromethyl group on the pyrimidine ring may be introduced via:
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Direct electrophilic substitution : Using trifluoromethyl iodide in the presence of a catalyst (e.g., copper).
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Cross-coupling reactions : Palladium-catalyzed coupling of a pyrimidine halide with a trifluoromethyl reagent.
Structural and Functional Considerations
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Lipophilicity : The trifluoromethyl group enhances lipophilicity, critical for biological interactions (e.g., receptor binding).
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Stability : The bicyclic structure and ether linkage contribute to metabolic stability, making it suitable for pharmacological applications.
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Stereochemistry : Synthesis steps must control stereochemistry, particularly when forming the azabicyclo ring.
Research Findings
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Synthetic Efficiency : Multi-step processes often require optimization to minimize side reactions, such as over-oxidation during hydroxylation.
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Biological Activity : Analogous compounds exhibit nanomolar binding affinities for nicotinic acetylcholine receptors, underscoring their pharmacological potential.
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Diversification : Variations in the pyrimidine substituent (e.g., position of CF₃ group) can modulate biological activity and solubility .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced anticancer properties. For instance, derivatives containing similar structures have shown promising results against various cancer cell lines:
- In Vitro Studies : Compounds related to 3-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}-1-azabicyclo[2.2.2]octane have been evaluated for their cytotoxic effects against human leukemia (HL-60) and solid tumors (A549 lung carcinoma) using assays like MTT and flow cytometry. The incorporation of trifluoromethyl groups has been associated with increased antiproliferative activity, often surpassing established chemotherapeutics such as doxorubicin .
Antimicrobial Properties
Studies have demonstrated that similar bicyclic compounds can possess significant antimicrobial activity. The mechanism often involves disrupting bacterial cell membranes or inhibiting specific metabolic pathways, making these compounds potential candidates for developing new antibiotics .
Neuropharmacological Effects
The unique structure of this compound may also confer neuroprotective properties. Research into related compounds has suggested potential benefits in treating neurodegenerative diseases by modulating neurotransmitter systems or providing neuroprotection against oxidative stress .
Case Studies
Several case studies highlight the applications of trifluoromethyl-substituted compounds:
Mechanism of Action
The mechanism of action of 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the bicyclic structure provides stability and specificity. This compound may modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Structural Analogues from Azabicyclic Aryl Derivatives
Key analogs (from Neurosearch A/S, 2010) include:
Key Differences:
- Aromatic Ring Type : The target compound uses a pyrimidine ring, whereas analogs employ pyridazine (e.g., 6-Phenylethynyl-pyridazin-3-yl) or benzene (e.g., 4-Phenylethynyl-phenyl). Pyrimidine’s nitrogen atoms may enhance hydrogen-bonding interactions compared to pyridazine or benzene .
- Substituent Effects : The -CF₃ group in the target compound is strongly electron-withdrawing, improving metabolic stability and lipophilicity relative to phenylethynyl or methoxy groups in analogs. Fluorine in 3-Fluoro-phenylethynyl analogs may enhance binding affinity but lacks the steric bulk of -CF₃ .
- Linker Flexibility: All compounds share an ether linker, but the bicyclic core’s rigidity may limit conformational freedom compared to non-bicyclic analogs.
Comparison with (2R)-2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane
This compound (PDB ID: 4VU) features a pyridine ring directly attached to the bicyclic core without an ether linker. Key contrasts:
- Substituent Position : The pyridine is bonded at the 2-position of the bicyclic core, whereas the target compound’s pyrimidine is linked via oxygen at the 3-position.
- Electronic Profile : Pyridine’s basic nitrogen may engage in protonation at physiological pH, unlike the deprotonated pyrimidine in the target.
- Stereochemistry : The (2R) configuration in 4VU suggests chiral specificity in receptor binding, whereas the target compound’s stereochemistry is undefined in available data.
Research Findings and Implications
Pharmacological Relevance
- The target compound’s -CF₃ group likely enhances metabolic stability by resisting oxidative degradation, a common issue with phenylethynyl groups in analogs .
- Pyrimidine’s hydrogen-bonding capacity may improve receptor selectivity for cholinergic targets over pyridazine or benzene-based analogs, which exhibit broader monoamine activity .
- Compared to 4VU’s pyridine derivative, the ether linker in the target compound may reduce steric hindrance, allowing better accommodation in hydrophobic binding pockets .
Physicochemical Properties (Inferred)
| Property | Target Compound | (±)-3-(6-Phenylethynyl-pyridazin-3-yloxy)-1-aza-bicyclo[2.2.2]octane | (2R)-2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane |
|---|---|---|---|
| Molecular Weight (g/mol) | ~327.3 | ~349.4 | ~188.3 |
| Calculated LogP | ~2.5 (moderate lipophilicity) | ~3.8 (high lipophilicity) | ~1.2 (low lipophilicity) |
| Hydrogen Bond Acceptors | 5 | 5 | 2 |
Note: Data inferred from structural features; experimental validation is required.
Biological Activity
The compound 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}-1-azabicyclo[2.2.2]octane is a member of the bicyclic amine class that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article reviews its synthesis, biological activity, and therapeutic potential, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the introduction of the trifluoromethyl pyrimidine moiety and the bicyclic structure formation. Various synthetic routes have been explored to optimize yield and purity, with a focus on maintaining the biological activity of the compound.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to the bicyclo[2.2.2]octane structure. For instance, compounds exhibiting similar structural features have shown significant inhibitory effects on various human tumor cell lines. A study reported that certain derivatives demonstrated growth inhibition across 60 different NCI cell lines, with some compounds outperforming standard treatments like 5-fluorouracil in terms of potency .
Table 1: Antitumor Activity Comparison
| Compound | TGI (μM) | GI50 (μM) | LC50 (μM) | Comparison to 5-FU |
|---|---|---|---|---|
| Compound 20 | 16.2 | 3.3 | 50.1 | 7-fold better |
| Compound 23 | 67.7 | 6.6 | 100 | 4-fold better |
The mechanism by which these compounds exert their antitumor effects often involves inhibition of key enzymes such as dihydrofolate reductase (DHFR). For example, compound 20 was found to be a more potent inhibitor than methotrexate, suggesting a promising pathway for further development as an antitumor agent .
Neuropharmacological Effects
The compound's structure suggests potential interactions with nicotinic acetylcholine receptors (nAChRs), particularly the alpha7 subtype, which is implicated in neurodegenerative diseases like Alzheimer's and schizophrenia. Research has indicated that similar bicyclic compounds can selectively modulate nAChR activity, potentially offering therapeutic avenues for cognitive enhancement or neuroprotection .
Case Studies
- In Vivo Studies : A study involving a structural analog demonstrated significant brain permeability and effective modulation of nAChRs in mouse models, indicating that compounds like this compound may exhibit similar properties .
- Pharmacokinetics : The pharmacokinetic profile of related bicyclic compounds showed favorable characteristics such as low clearance rates and high volume distribution, which are critical for achieving therapeutic concentrations in target tissues .
Q & A
Q. What synthetic routes are commonly employed to construct the 1-azabicyclo[2.2.2]octane core in this compound?
The bicyclic core is typically synthesized via intramolecular cyclization of intermediates such as ethyl 1-(2-chloroethyl)piperidine-4-carboxylate using lithium diisopropylamide (LDA) as a strong base. This step forms the quinuclidine structure through dehydrohalogenation and ring closure . Solvent selection (e.g., THF or toluene) is critical for reaction efficiency, with cyclic ethers favoring higher yields due to improved solubility of intermediates.
Q. How can researchers optimize the coupling of the trifluoromethylpyrimidine moiety to the bicyclic scaffold?
Nucleophilic aromatic substitution (SNAr) is the primary method for introducing the pyrimidin-2-yloxy group. Key parameters include:
Q. What analytical techniques are recommended for purity assessment and structural confirmation?
- HPLC-MS : For quantifying impurities and confirming molecular weight.
- NMR : ¹H/¹³C NMR to verify bicyclic scaffold integrity and substitution patterns (e.g., trifluoromethyl and pyrimidine signals).
- X-ray crystallography : To resolve stereochemical ambiguities in the bicyclic system .
Advanced Research Questions
Q. How do structural modifications to the bicyclic core influence nicotinic acetylcholine receptor (nAChR) selectivity?
Studies on related 1-azabicyclo[2.2.2]octane derivatives (e.g., PNU-282987) show that substituents at the 3-position modulate α7 nAChR affinity. The trifluoromethylpyrimidine group may enhance metabolic stability and lipophilicity, but its steric bulk could reduce binding to certain receptor isoforms. Competitive binding assays with α4β2 and α7 nAChR mutants are recommended to evaluate selectivity .
Q. What experimental approaches can resolve contradictions in solubility data for this compound?
Discrepancies in solubility profiles may arise from polymorphic forms or solvent interactions. Methodological steps include:
- Dynamic light scattering (DLS) : To assess aggregation in aqueous buffers.
- Thermogravimetric analysis (TGA) : To detect hydrate/solvate formation.
- Co-solvent screening : Use of PEGs or cyclodextrins to improve bioavailability .
Q. How can researchers evaluate the impact of the trifluoromethyl group on metabolic stability?
- In vitro microsomal assays : Compare hepatic clearance rates with non-fluorinated analogs.
- Isotope labeling : Use ¹⁹F NMR to track metabolic degradation pathways.
- CYP450 inhibition studies : Identify potential drug-drug interactions mediated by fluorine substitution .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
